
Polonium-209
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Polonium-209 atom is the radioactive isotope of polonium with relative atomic mass 208.982404 and half-life of 102 years.
Wissenschaftliche Forschungsanwendungen
Radioelement Properties and Handling Challenges
Polonium-209, a naturally occurring radioelement, has various isotopes with a range of masses. The most common isotope, 210Po, is mainly an alpha emitter with significant radiotoxicity, making it difficult to handle. Its chemistry, particularly in aqueous solutions and its tendency to hydrolyze and form colloids, is an important area of study (Ansoborlo, 2014).
Methodologies in Polonium Research
- Rapid Preparation Techniques: A method for rapidly preparing polonium sources for alpha spectrometry using copper sulfide microprecipitation has been developed. This technique is more efficient than traditional methods and effective in processing environmental and biological matrices (Guérin & Dai, 2013).
- Production from Bismuth-209: Research on producing polonium-210 through bombardment of bismuth-209 targets with alpha particles highlights advancements in isolating and purifying polonium isotopes (Younes et al., 2014).
Application in Measurement and Analysis
- Measurement Techniques: The measurement of polonium production induced by neutron capture on bismuth-209 was studied, providing insights into the formation of polonium in certain nuclear reactions (Letourneau et al., 2006).
- Analytical Methodologies: Methods for the quantitative analysis of polonium-210 in various sample types have been developed, enhancing the precision in environmental and material sciences (Seiner et al., 2014).
Biokinetic Studies
- Human Absorption and Excretion: A biokinetic study of radioactive polonium in humans provided insights into the gastrointestinal uptake fraction and the excretion patterns of polonium, which are crucial for understanding its effects on human health (Henricsson et al., 2012).
Environmental Impact and Safety
- Contamination and Safety Measures: Studies on the contamination from neutron irradiated lead-bismuth eutectic and the safe handling of polonium are vital for ensuring safety in nuclear facilities and understanding environmental impacts (Miura et al., 2004).
Eigenschaften
Produktname |
Polonium-209 |
|---|---|
Molekularformel |
Po |
Molekulargewicht |
208.98243 g/mol |
IUPAC-Name |
polonium-209 |
InChI |
InChI=1S/Po/i1+0 |
InChI-Schlüssel |
HZEBHPIOVYHPMT-IGMARMGPSA-N |
Isomerische SMILES |
[209Po] |
Kanonische SMILES |
[Po] |
Synonyme |
209Po radioisotope Po-209 radioisotope Polonium-209 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




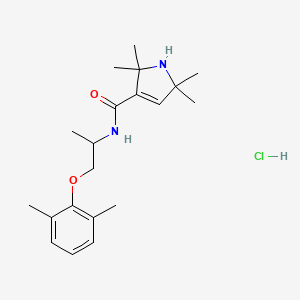
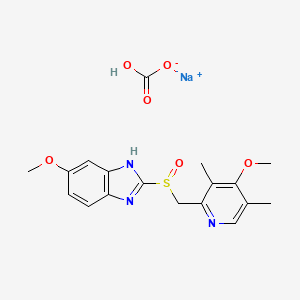
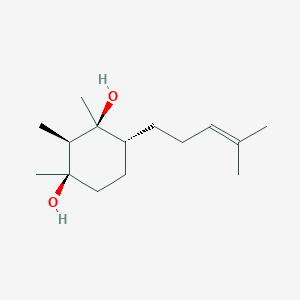
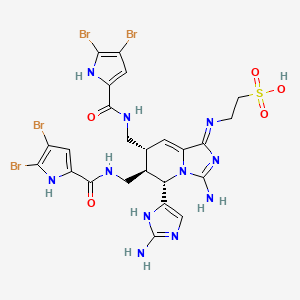
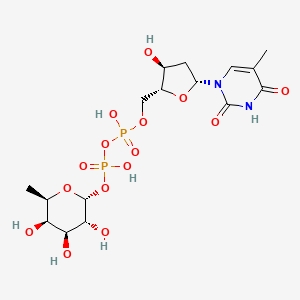
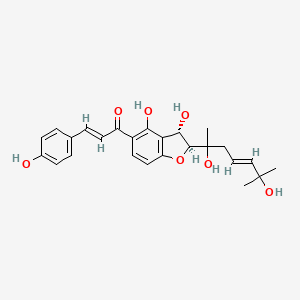
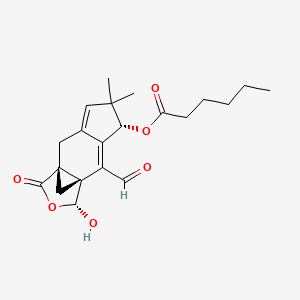

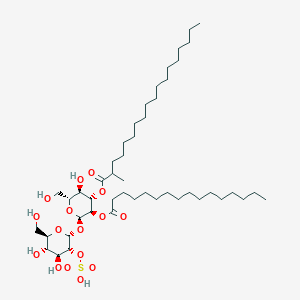
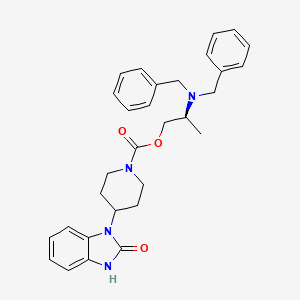
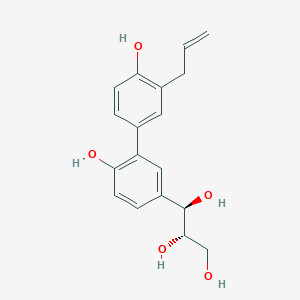
![(4S,5aS,6S,8R,9S,10S,11S,11aR,12R)-2-Amino-1,4,5a,6,8,9,10,11-octahydro-9-(hydroxymethyl)-6,10-epoxy-4,8,11a-metheno-11aH-oxocino[4,3-f][1,3,5]oxadiazepine-6,9,11-triol.](/img/structure/B1261712.png)
![N-[(2z)-4-(3-Fluoro-5-Morpholin-4-Ylphenyl)pyrimidin-2(1h)-Ylidene]-4-(3-Morpholin-4-Yl-1h-1,2,4-Triazol-1-Yl)aniline](/img/structure/B1261713.png)